molecular formula C15H11FN2OS2 B2554924 N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 942002-82-6

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2554924
CAS No.: 942002-82-6
M. Wt: 318.38
InChI Key: FCZCKBWAPKEVKC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole with 4-fluorophenylthiol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydride (NaH).

    Solvent: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide
  • N-(benzo[d]thiazol-5-yl)-2-((4-bromophenyl)thio)acetamide
  • N-(benzo[d]thiazol-5-yl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZCKBWAPKEVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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